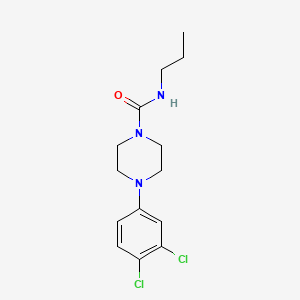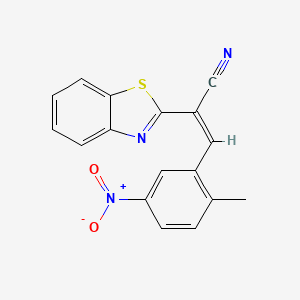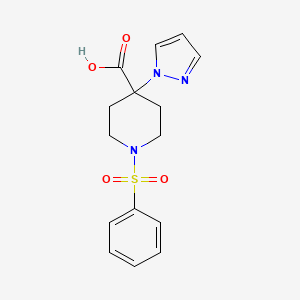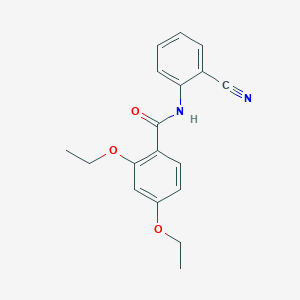![molecular formula C17H24ClN3 B5295762 N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride, also known as DPA, is a chemical compound that is widely used in scientific research. It is a derivative of the anesthetic drug lidocaine, which is used to numb tissue during medical procedures. DPA is a highly potent and selective inhibitor of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in excitable cells such as neurons and muscle cells.
作用机制
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride works by binding to the intracellular side of voltage-gated sodium channels and blocking the flow of sodium ions through the channel pore. This prevents the depolarization of the cell membrane and the generation of action potentials. N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is highly selective for sodium channels, and does not affect other ion channels such as potassium or calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride depend on the specific cell type and tissue being studied. In neurons, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can block the initiation and propagation of action potentials, leading to a decrease in neuronal excitability. In muscle cells, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can inhibit muscle contraction by blocking the depolarization of the muscle membrane. In addition, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride has been shown to have anti-inflammatory effects in animal models of inflammatory pain.
实验室实验的优点和局限性
One of the main advantages of using N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride in scientific research is its high selectivity for voltage-gated sodium channels. This allows researchers to specifically target these channels without affecting other ion channels or cellular processes. However, one limitation of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is its relatively short duration of action, which may limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research on N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride. One area of interest is the development of new N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride analogs with improved pharmacological properties, such as longer duration of action or increased selectivity for specific subtypes of sodium channels. Another area of interest is the use of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride in combination with other drugs or therapies to treat various diseases and disorders, including chronic pain, epilepsy, and cardiac arrhythmias. Overall, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is a valuable tool for studying the function of voltage-gated sodium channels in a variety of physiological and pathological contexts, and has the potential to lead to new treatments for a range of diseases and disorders.
合成方法
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can be synthesized using a variety of methods, including the reaction of lidocaine with pyridine-3-carboxaldehyde and diethylamine, or the reaction of 4-chloro-N,N-diethylbenzenamine with pyridine-3-carboxaldehyde and diethylamine. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
科学研究应用
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride has a wide range of applications in scientific research. It is commonly used as a tool to study the function of voltage-gated sodium channels in neurons and other excitable cells. By blocking these channels, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can be used to investigate the role of sodium currents in various physiological processes, including pain sensation, muscle contraction, and neuronal excitability.
属性
IUPAC Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16;/h5-11,13,19H,3-4,12,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEOFHWMZZCXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5295697.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)

![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
![3-(benzylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295733.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)


![5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)
